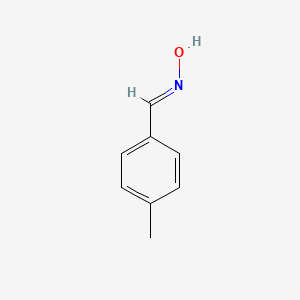
4-Methylbenzaldehyde oxime
Cat. No. B1623110
Key on ui cas rn:
3235-02-7
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03983246
Procedure details


By the method of Example I-B, 67.6 g of 4-methylbenzaldoxime in 600 ml of ether was treated with 39.3 g of nitrosyl chloride. After removal of the ether, the product was recrystallized twice from hexane to give 30 g of 4-methylbenzohydroximoyl chloride, m.p. 70°-73°.

Name
nitrosyl chloride
Quantity
39.3 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.N([Cl:13])=O>CCOCC>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[N:7][OH:8])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
67.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=NO)C=C1
|
Step Two
|
Name
|
nitrosyl chloride
|
|
Quantity
|
39.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was recrystallized twice from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C(=NO)Cl)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
